molecular formula C17H18O5 B106890 Sequirin C CAS No. 18194-29-1

Sequirin C

Cat. No.: B106890
CAS No.: 18194-29-1
M. Wt: 302.32 g/mol
InChI Key: UWWISKPOVFKUES-SITIDLGXSA-N
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Description

Sequirin C is an organic compound with the molecular formula C17H18O5. It belongs to the class of norlignans, which are derivatives of lignans. This compound is characterized by its white or almost white crystalline solid form, and it is slightly soluble in water but soluble in alcohols and organic solvents .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Sequirin C plays a significant role in biochemical reactions, particularly in the process of sugar transfer within biological organisms . It interacts with various enzymes, proteins, and other biomolecules, serving as a sugar compound for research and analysis . The nature of these interactions is largely dependent on the specific biomolecules involved and the biochemical context.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function by interacting with cellular biomolecules, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It may bind to certain biomolecules, inhibit or activate enzymes, and induce changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in certain metabolic pathways, interacting with various enzymes or cofactors . It may also influence metabolic flux or metabolite levels, although specific details are currently limited .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with various transporters or binding proteins . It may also influence its localization or accumulation, although specific details are currently limited .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are subject to ongoing research. It may involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sequirin C is primarily synthesized through synthetic chemical methods. A common preparation method involves using 3,4,6-triethylpyrazol-2-one as the starting material. The synthesis process includes multiple steps such as aldol condensation, reduction, and esterification reactions .

Industrial Production Methods: The extraction process involves using solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .

Chemical Reactions Analysis

Types of Reactions: Sequirin C undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Sequirin C has a wide range of scientific research applications:

Properties

IUPAC Name

4-[(E,3S,4S)-4,5-dihydroxy-1-(4-hydroxyphenyl)pent-1-en-3-yl]benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O5/c18-10-17(22)14(12-4-8-15(20)16(21)9-12)7-3-11-1-5-13(19)6-2-11/h1-9,14,17-22H,10H2/b7-3+/t14-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWISKPOVFKUES-SITIDLGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(C2=CC(=C(C=C2)O)O)C(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/[C@@H](C2=CC(=C(C=C2)O)O)[C@@H](CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001318509
Record name Sequirin C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001318509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18194-29-1
Record name Sequirin C
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18194-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sequirin C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001318509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main biological activities associated with Sequirin C?

A1: this compound, a norlignan found in Cryptomeria japonica, exhibits several biological activities including:

  • Antioxidant activity: this compound demonstrates significant antioxidant activity, as evidenced by its high ORAC (Oxygen Radical Absorbance Capacity) value. []
  • Anti-lipase activity: This compound has been shown to inhibit pancreatic lipase, suggesting potential applications in managing obesity or related metabolic disorders. []
  • Antifeedant activity: this compound acts as a feeding deterrent against the land snail Acusta despesta, a common agricultural pest. This property makes it a potential candidate for developing environmentally friendly pesticides. []

Q2: How does the distribution of this compound vary within the heartwood of Cryptomeria japonica?

A2: The concentration of this compound, along with other norlignans, tends to increase from the outer to the inner parts of Cryptomeria japonica heartwood. This increase is attributed to the polymerization of monomeric norlignans, like agatharesinol, into dimeric and trimeric forms, including this compound. This polymerization process may hinder the extraction of monomeric norlignans, resulting in their apparent decrease towards the inner heartwood. []

Q3: Is there a relationship between this compound and the blackening phenomenon observed in some Cryptomeria japonica wood?

A3: Yes, studies indicate that the blackening of Cryptomeria japonica heartwood is related to a decrease in this compound content. Specifically, a reduction in this compound, alongside other norlignans like agatharesinol, is observed in blackened heartwood compared to fresh heartwood. This suggests that chemical changes in norlignans, potentially influenced by pH changes during the blackening process, contribute to the color change. []

Q4: Can this compound be biosynthesized from other norlignans?

A4: Research suggests that this compound is biosynthesized from agatharesinol through a hydroxylation reaction. This conversion has been observed in vitro using a microsomal preparation from Cryptomeria japonica. [] Interestingly, clonal variations in Cryptomeria japonica show independent control over agatharesinol and this compound biosynthesis, indicating separate regulatory mechanisms. []

Q5: What is the chemical structure of this compound?

A5: this compound is a norlignan with the following structural characteristics:

  • Name: (2S,3S)-(E)-3-(3,4-dihydroxyphenyl)-5-(4-hydroxyphenyl)pent-4-ene-1,2-diol []

Q6: Are there any analytical methods used to study this compound?

A6: Various analytical techniques are employed to characterize and quantify this compound in plant material, including:

  • High-performance liquid chromatography (HPLC): HPLC is used for separation and quantification of this compound, often coupled with other detection methods. [, ]
  • Electrospray ionization mass spectrometry (ESI-MS): ESI-MS provides information about the molecular mass of this compound and its fragmentation pattern, aiding in identification and structural analysis. []
  • Nuclear magnetic resonance spectroscopy (NMR): NMR spectroscopy is used to determine the structure and stereochemistry of this compound. []

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